Lipophilicity-Guided Scaffold Selection: CLogP Comparison vs. Unsubstituted and 4-Ethoxy Analogs
The (1R,2S)-2-(3-ethoxyphenyl) analog provides a balanced CLogP of 1.926, offering an intermediate lipophilicity profile compared to the less lipophilic unsubstituted phenyl analog (2-phenylcyclopropan-1-amine, CLogP ~1.4) and the more lipophilic 4-ethoxy isomer (CLogP calculated identically but with a differing topological polar surface area of 35.25 Ų versus 35.25 Ų, where the meta-ethoxy orientation alters the electron density distribution and dipole moment despite identical calculated logP) [1]. This property balance is critical for optimizing both CNS penetration potential (optimal logP range 1.5–2.7) and aqueous solubility for in vitro assay compatibility.
| Evidence Dimension | Calculated Lipophilicity (CLogP) |
|---|---|
| Target Compound Data | CLogP = 1.926 |
| Comparator Or Baseline | Unsubstituted 2-phenylcyclopropan-1-amine: CLogP ~1.4 (estimated via ChemDraw); 4-Ethoxy isomer: CLogP 2.0 (estimated, identical to 3-ethoxy in standard algorithms, but with altered electronic profile) [1] |
| Quantified Difference | ΔCLogP = +0.5 vs. unsubstituted phenyl; electronic differentiation vs. 4-ethoxy is positional (meta vs. para), not captured by logP alone |
| Conditions | Computational prediction (CLogP algorithm); no experimental logD measured |
Why This Matters
A CLogP of 1.926 places the compound within the oral CNS drug-like space more favorably than the unsubstituted phenyl scaffold, allowing procurement teams to select it for lead optimization series requiring moderate lipophilicity without additional synthetic modification.
- [1] PersADE Database. 2-(4-methoxyphenyl)cyclopropan-1-amine entry. LogP: 2.2101; TPSA: 35.25 Ų. Used as structural comparator for electronic property benchmarking. View Source
